Ethyl 2-(3-aminoazetidin-1-yl)propanoate

Description

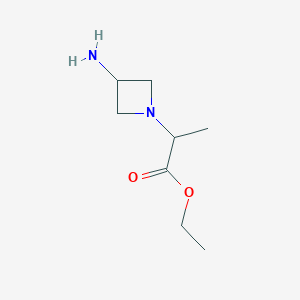

Ethyl 2-(3-aminoazetidin-1-yl)propanoate is a β-amino acid ester featuring a substituted azetidine (4-membered nitrogen heterocycle) at the β-position. The 3-aminoazetidine moiety confers rigidity and hydrogen-bonding capacity, which may influence bioavailability or target binding compared to larger-ring analogs (e.g., piperidine derivatives) .

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 2-(3-aminoazetidin-1-yl)propanoate |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)6(2)10-4-7(9)5-10/h6-7H,3-5,9H2,1-2H3 |

InChI Key |

KZIZKRBWMUTUFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)N1CC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-aminoazetidin-1-yl)propanoate typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors. For instance, starting from a β-amino ester, cyclization can be induced using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, an azetidine derivative can be reacted with ammonia or an amine under appropriate conditions to yield the desired aminoazetidine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted azetidines depending on the reagents used.

Scientific Research Applications

Ethyl 2-(3-aminoazetidin-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its role in drug design, especially in the synthesis of azetidine-containing drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(3-aminoazetidin-1-yl)propanoate exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: Could influence biochemical pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Ethyl 3-(1-Benzyl-4-piperidyl)propanoate (Compound 10)

- Structure : Features a 6-membered piperidine ring instead of a 4-membered azetidine.

- Synthesis: Prepared via alkylation of ethyl 2-(4-piperidyl)propanoate, yielding 81% .

Elemental Analysis :

Parameter Calculated (%) Found (%) C 60.75 60.48 H 6.37 6.46 N 12.65 12.80 - Key Differences: Larger ring size (piperidine) increases conformational flexibility but reduces steric strain compared to azetidine.

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-(5-fluoro-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-propanoate (Compound 9)

- Structure : Combines a nitroimidazole (radiosensitizing agent) and a fluorouracil-like pyrimidine-dione moiety.

- Synthesis : Purified via crystallization (93% yield) .

- Key Differences: Nitroimidazole group confers hypoxic cytotoxicity, unlike the non-electrophilic 3-aminoazetidine in the target compound. Fluorine substitution enhances metabolic stability and DNA-targeting activity, suggesting divergent therapeutic applications (e.g., anticancer vs. enzyme inhibition) .

Fenoxaprop Ethyl Ester and Quizalofop-P-Ethyl

- Structures: Phenoxypropanoate herbicides with chlorinated heterocycles (benzoxazolyl or quinoxalinyl).

- Applications: Fenoxaprop ethyl: Grass-selective herbicide targeting acetyl-CoA carboxylase. Quizalofop-P-ethyl: Aryloxyphenoxypropionate (APP) herbicide with chiral specificity .

- Key Differences: The target compound’s aminoazetidine group lacks the phenoxy-heterocyclic motif critical for herbicidal activity. Polar 3-aminoazetidine may reduce soil persistence compared to lipophilic APP herbicides .

BocN-MPO (2-((tert-butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate)

- Structure: Epoxy-functionalized propanoate with a BOC-protected amine.

- Applications: Used as a comonomer for introducing amine groups in polymers.

- BOC protection stabilizes the amine during polymerization, whereas the target compound’s free amine may require derivatization for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.